molecular formula C17H13ClN4OS B2371909 N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 922932-96-5

N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2371909
CAS No.: 922932-96-5
M. Wt: 356.83
InChI Key: RHXROBYMQFFIGA-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-3-yl group at position 6 and a sulfanyl-acetamide moiety at position 2. The acetamide chain is further substituted with a 2-chlorophenyl group, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c18-13-5-1-2-6-15(13)20-16(23)11-24-17-8-7-14(21-22-17)12-4-3-9-19-10-12/h1-10H,11H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXROBYMQFFIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C18H16ClN5OS. It features a unique structural arrangement that includes a chlorophenyl group, a pyridazinyl ring, and a sulfanyl moiety, which contribute to its notable biological activities. This compound is of interest due to its potential therapeutic applications in various fields, including medicinal chemistry and agriculture.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The mechanism likely involves binding to specific enzymes or receptors, modulating signaling pathways, and influencing gene expression. This interaction is crucial for understanding how the compound exerts its effects in biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. For example:

Compound NameMolecular FormulaBiological Activity
N-(3-chlorophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamideC17H13ClN4OSAntibacterial activity observed against E. coli
N-(2-chlorophenyl)-2-{[6-(pyridin-5-yl)pyridazin-4-yl]sulfanyl}acetamideC18H16ClN5OSPotentially similar activity; further research needed

This table highlights the structural similarities and differences among these compounds while indicating their respective biological activities.

Case Study 1: Antibacterial Screening

In a preliminary study aimed at screening various pyridazinyl sulfanyl compounds for antibacterial activity, this compound was included among other candidates. The results indicated that while some compounds showed promising results against Gram-positive bacteria, further optimization of the chemical structure was suggested to enhance efficacy against Gram-negative strains.

Case Study 2: Mechanistic Insights

A mechanistic study explored the interaction of similar compounds with bacterial enzymes involved in cell wall synthesis. The findings suggested that these compounds could inhibit key enzymes, leading to bacterial cell death. Future studies are recommended to specifically investigate how this compound interacts with these targets and whether it can be developed into a viable therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Acetamide Derivatives

Compound Name / ID Molecular Formula Yield (%) Melting Point (°C) Key Structural Features Notable Properties/Activities
Target Compound Not explicitly provided - - Pyridazine core, sulfanyl linker, 2-chlorophenyl Potential protease binding (inferred)
N-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-2-...acetamide (5l, ) C₃₀H₂₉ClN₆O₂S 72 116–118 Imidazothiazole core, 4-chlorophenyl High yield, moderate melting point
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ, ) C₁₄H₁₁N₃O₂ - - Cyanophenyl, pyridine-acetamide SARS-CoV-2 protease binding (−22 kcal/mol)
VU0455653 (Compound 9, ) C₁₈H₁₇N₂O₂ - - Naphthalene-oxy, pyridin-3-yl Cardiac tissue protection (Orco agonist)
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine () C₁₁H₁₀ClN₃O - - Pyridazin-3-amine, methoxyphenyl Crystallographically characterized

Key Observations:

  • Core Heterocycles : The target’s pyridazine-sulfanyl scaffold distinguishes it from imidazothiazole-based compounds (e.g., 5l in ) and naphthalene-containing derivatives (e.g., VU0455653) . Pyridazine rings may confer unique electronic properties compared to pyridine or imidazothiazole systems.
  • Substituent Effects: The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl (5l), cyanophenyl (5RGZ), or methoxyphenyl () substituents. Chlorine’s electron-withdrawing nature could enhance binding to hydrophobic pockets in enzymes .
  • Physicochemical Trends: Melting points for similar compounds range widely (80–216°C), influenced by hydrogen-bonding capacity (e.g., 5o in melts at 216°C due to an aminopyridine group) . The target’s sulfanyl linker may reduce crystallinity compared to ether or amine linkers.

Bioactivity and Binding Interactions

  • Antiviral Potential: Pyridine-containing acetamides like 5RGZ and 5RH2 () bind SARS-CoV-2 protease via interactions with HIS163 and ASN142. The target’s pyridin-3-yl and sulfanyl groups could mimic these interactions but require validation .
  • Enzyme Inhibition : Imidazothiazole derivatives () are often explored for kinase inhibition, while the target’s pyridazine core may target different enzymes (e.g., phosphodiesterases) .
  • Receptor Modulation : Compounds like OLC-12 () act as Orco agonists, suggesting acetamide derivatives’ versatility. The target’s lack of triazole or ethylphenyl groups may limit such activity .

Preparation Methods

General Synthetic Strategies

Nucleophilic Substitution Approaches

Based on structural analysis and related compound synthesis, two main strategies have been identified for generating pyridazinylthioacetamides like N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide:

  • Path A : Nucleophilic substitution of pyridazine halide with mercaptoacetamide
  • Path B : Nucleophilic substitution of pyridazine thiol with chloroacetamide

Both methods have proven effective under alkaline conditions, with potassium carbonate in acetonitrile being a common reaction medium.

Multi-Step Synthesis Pathway

The preparation of this compound typically involves a multi-step synthetic route, outlined in Table 1:

Table 1: General Multi-Step Synthesis Pathway

Step Reaction Type Key Reagents Typical Conditions Expected Yield
1 Pyridazine core formation Hydrazine derivatives Reflux, 4-8h 70-85%
2 Halogenation at 3-position POCl₃, PCl₅ 80-100°C, 2-3h 75-90%
3 Introduction of pyridin-3-yl Boronic acid derivatives Pd catalyst, base, 70-90°C 65-80%
4 Thioether formation 2-Chloro-N-(2-chlorophenyl)acetamide K₂CO₃, DMF, rt, 8-12h 60-75%

Detailed Preparation Methods

Preparation via Mercaptoacetamide Intermediate

This approach involves the formation of N-(2-chlorophenyl)-2-mercaptoacetamide followed by nucleophilic substitution with 3-chloro-6-(pyridin-3-yl)pyridazine.

Synthesis of N-(2-chlorophenyl)-2-mercaptoacetamide

Reagents:

  • 2-Chloroaniline
  • Chloroacetyl chloride
  • Thiourea
  • Base (sodium hydroxide or potassium hydroxide)

Procedure:

  • 2-Chloroaniline (1.0 eq) is dissolved in dichloromethane and cooled to 0°C
  • Chloroacetyl chloride (1.2 eq) is added dropwise with stirring
  • The reaction mixture is warmed to room temperature and stirred for 4-6 hours
  • After completion (monitored by TLC), the mixture is washed with water and brine
  • The organic layer is dried over anhydrous sodium sulfate and concentrated
  • The resulting N-(2-chlorophenyl)-2-chloroacetamide is treated with thiourea in refluxing ethanol for 3-4 hours
  • The reaction mixture is cooled, and base is added to liberate the free thiol
  • The product is extracted and purified by recrystallization or column chromatography
Synthesis of 3-Chloro-6-(pyridin-3-yl)pyridazine

The preparation of 3-chloro-6-(pyridin-3-yl)pyridazine typically involves the following steps:

  • Formation of pyridazinone core through cyclization reactions
  • Introduction of the pyridin-3-yl group via coupling reactions (Suzuki or Stille coupling)
  • Chlorination of the hydroxyl group at the 3-position using phosphorus oxychloride
Final Coupling Reaction

The final step involves the nucleophilic substitution reaction between N-(2-chlorophenyl)-2-mercaptoacetamide and 3-chloro-6-(pyridin-3-yl)pyridazine:

Procedure:

  • N-(2-chlorophenyl)-2-mercaptoacetamide (1.0 eq) and 3-chloro-6-(pyridin-3-yl)pyridazine (1.0 eq) are dissolved in acetonitrile
  • Potassium carbonate (2.0 eq) is added and the mixture is stirred at room temperature for 8-12 hours
  • After completion (monitored by TLC), the reaction mixture is filtered and concentrated
  • The crude product is purified by column chromatography to yield this compound

Preparation via Chloroacetamide Intermediate

This approach involves the reaction of 3-mercapto-6-(pyridin-3-yl)pyridazine with N-(2-chlorophenyl)-2-chloroacetamide.

Synthesis of N-(2-chlorophenyl)-2-chloroacetamide

Procedure:

  • 2-Chloroaniline (1.0 eq) is dissolved in an appropriate solvent (dichloromethane or THF)
  • Triethylamine (1.5 eq) is added as a base
  • Chloroacetyl chloride (1.2 eq) is added dropwise at 0°C
  • The reaction mixture is stirred at room temperature for 4-6 hours
  • After workup, the product is purified by recrystallization
Synthesis of 3-Mercapto-6-(pyridin-3-yl)pyridazine

The preparation of this intermediate can be accomplished through a thiourea-based sulfhydrylation of 3-chloro-6-(pyridin-3-yl)pyridazine:

  • 3-Chloro-6-(pyridin-3-yl)pyridazine is treated with thiourea in refluxing ethanol
  • The resulting thiouronium salt is hydrolyzed under basic conditions to yield 3-mercapto-6-(pyridin-3-yl)pyridazine
Final Coupling Reaction

The final step involves nucleophilic substitution between 3-mercapto-6-(pyridin-3-yl)pyridazine and N-(2-chlorophenyl)-2-chloroacetamide:

Procedure:

  • 3-Mercapto-6-(pyridin-3-yl)pyridazine (1.0 eq) and N-(2-chlorophenyl)-2-chloroacetamide (1.0 eq) are combined in acetonitrile
  • Potassium carbonate (2.0 eq) is added as a base
  • The reaction mixture is stirred at room temperature for 8-12 hours
  • After completion, the reaction mixture is filtered and concentrated
  • Purification by column chromatography yields the target compound

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly affects the yield and purity of this compound. Table 2 summarizes the effect of different solvents on the final coupling reaction:

Table 2: Solvent Effects on the Final Coupling Reaction

Solvent Reaction Time (h) Temperature (°C) Yield (%)
Acetonitrile 8-12 25 (rt) 70-75
DMF 6-8 25 (rt) 75-80
DMSO 6-8 25 (rt) 65-70
Ethanol 12-16 60-70 55-60
THF 10-14 25 (rt) 60-65

DMF generally provides the highest yields under mild conditions, while acetonitrile offers a good balance between yield and ease of workup.

Base Selection

The choice of base also plays a crucial role in the nucleophilic substitution reactions. Table 3 compares the effectiveness of different bases:

Table 3: Effect of Base on Thioether Formation

Base Equivalents Solvent Yield (%)
K₂CO₃ 2.0 DMF 75-80
K₂CO₃ 2.0 Acetonitrile 70-75
Cs₂CO₃ 1.5 DMF 80-85
NaH 1.2 THF 65-70
TEA 2.0 Acetonitrile 55-60

Cesium carbonate generally provides the highest yields, although potassium carbonate is often preferred due to its lower cost and adequate performance.

Characterization and Purity Assessment

Analytical Characterization

The identity and purity of this compound can be confirmed through various analytical techniques:

Table 4: Spectroscopic Characterization Data

Technique Key Features/Signals
¹H NMR Aromatic signals (7.0-9.0 ppm), methylene signals (4.0-4.5 ppm), amide NH signal (10.0-10.5 ppm)
¹³C NMR Carbonyl carbon (165-170 ppm), aromatic carbons (120-160 ppm), methylene carbon (35-40 ppm)
FTIR N-H stretch (3250-3300 cm⁻¹), C=O stretch (1650-1680 cm⁻¹), C-S stretch (700-800 cm⁻¹)
Mass Spectrometry Molecular ion peak at m/z [M+H]⁺ corresponding to the molecular weight

Purity Assessment

Chromatographic techniques are commonly employed to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC) with typical purity >98%
  • Thin-Layer Chromatography (TLC) using appropriate solvent systems
  • Melting point determination, with a sharp melting range indicating high purity

Scale-Up Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale requires careful consideration of several factors:

Heat Transfer and Mixing

Larger reaction volumes present challenges in terms of heat transfer and mixing. Jacketed reactors with efficient stirring mechanisms are recommended for maintaining uniform temperature and mixing.

Reagent Addition Rate

The rate of addition of reactive reagents (such as chloroacetyl chloride) must be carefully controlled to prevent localized high concentrations and undesired side reactions.

Purification Methods

Column chromatography, which is commonly used at the laboratory scale, becomes impractical for large-scale production. Recrystallization or other scalable purification methods should be developed and optimized.

Q & A

Q. What are the recommended strategies for synthesizing N-(2-chlorophenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, condensation, and thiol-ether bond formation. Key steps include:
  • Substitution reactions under alkaline conditions to introduce pyridazine and pyridine moieties .
  • Thiol-ether linkage formation using mercaptoacetic acid derivatives, often catalyzed by DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Final purification via column chromatography and validation using NMR (¹H/¹³C) and HPLC (>95% purity) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and torsion angles .
  • Spectroscopic techniques : ¹H/¹³C NMR for functional group identification, FT-IR for sulfur-containing bonds (C–S at ~600–700 cm⁻¹), and mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictions in crystallographic vs. spectroscopic data?

  • Methodological Answer : Discrepancies (e.g., bond-length deviations in X-ray vs. DFT calculations) require:
  • Multi-method validation : Cross-check NMR coupling constants with crystallographic torsion angles .
  • Thermal ellipsoid analysis : Use SHELXL refinement to assess dynamic vs. static disorder in crystal lattices .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA) .

Q. How can researchers optimize reaction yields for analogs with modified pyridazine/pyridine substituents?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .
  • Kinetic profiling : Monitor intermediates via LC-MS to identify rate-limiting steps .
  • Thermodynamic analysis : Calculate Gibbs free energy (ΔG) for sulfanyl-acetamide bond formation using calorimetry .

Q. What mechanisms explain the biological activity of this compound in enzyme inhibition?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with kinase active sites (e.g., EGFR or MAPK) based on pyridazine-thiazole motifs .
  • Enzyme assays : Measure IC₅₀ values via fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinity .
  • Metabolic stability : Assess CYP450-mediated degradation using liver microsomes and LC-MS/MS .

Data Interpretation & Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and in vitro bioactivity results?

  • Methodological Answer :
  • Re-evaluate force fields : Adjust partial charges in docking software (e.g., AMBER) to better reflect sulfanyl-acetamide polarization .
  • Solvent effects : Simulate explicit solvent models (e.g., TIP3P water) to account for hydration in binding pockets .
  • Experimental controls : Validate target specificity using siRNA knockdown or competitive binding assays .

Q. What strategies are effective for analyzing SAR (Structure-Activity Relationships) in analogs with varying chloro-substituents?

  • Methodological Answer :
  • QSAR modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent position (e.g., 2-chlorophenyl vs. 4-chlorophenyl) with bioactivity .
  • Free-Wilson analysis : Deconstruct contributions of individual substituents to overall activity .
  • Crystallographic SAR : Compare hydrogen-bonding networks in co-crystal structures (e.g., Protein Data Bank entries) .

Technical Challenges & Solutions

Q. How can researchers mitigate degradation during long-term storage of this compound?

  • Methodological Answer :
  • Stability studies : Use accelerated aging tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of acetamide) .
  • Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂) to prevent oxidation .

Q. What advanced techniques characterize the electronic effects of the sulfanyl linker?

  • Methodological Answer :
  • UV-Vis spectroscopy : Analyze charge-transfer transitions between pyridazine and pyridine moieties .
  • Electrochemical analysis : Measure redox potentials via cyclic voltammetry to assess electron-withdrawing/donating effects .
  • NBO (Natural Bond Orbital) analysis : Compute electron density distribution using DFT .

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